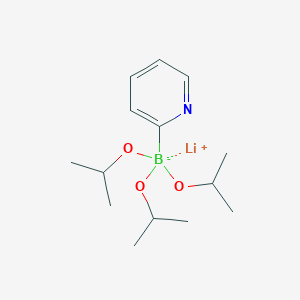

Lithium triisopropyl 2-pyridylborate

CAS No.: 213764-22-8

Cat. No.: VC3817898

Molecular Formula: C14H25BLiNO3

Molecular Weight: 273.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 213764-22-8 |

|---|---|

| Molecular Formula | C14H25BLiNO3 |

| Molecular Weight | 273.1 g/mol |

| IUPAC Name | lithium;tri(propan-2-yloxy)-pyridin-2-ylboranuide |

| Standard InChI | InChI=1S/C14H25BNO3.Li/c1-11(2)17-15(18-12(3)4,19-13(5)6)14-9-7-8-10-16-14;/h7-13H,1-6H3;/q-1;+1 |

| Standard InChI Key | TWTLFOWAEPOZKO-UHFFFAOYSA-N |

| SMILES | [Li+].[B-](C1=CC=CC=N1)(OC(C)C)(OC(C)C)OC(C)C |

| Canonical SMILES | [Li+].[B-](C1=CC=CC=N1)(OC(C)C)(OC(C)C)OC(C)C |

Introduction

Synthetic Methodologies

Conventional Lithiation-Borylation Protocol

The most widely reported synthesis involves a two-step lithiation and borylation sequence. An oven-dried flask under argon is charged with toluene (60 mL) and tetrahydrofuran (15 mL), followed by triisopropylborate (3.81 mL, 16.5 mmol) and 2-bromopyridine (15.0 mmol). The mixture is cooled to −78°C, and n-butyllithium (2.5 M in hexanes, 6.6 mL) is added dropwise over 1.5 hours. After warming to room temperature overnight, the solution is concentrated under reduced pressure to yield the product as a pale yellow solid . Key advantages of this method include:

-

High yield (70–85%) under optimized conditions.

-

Scalability for industrial production.

Transligation with N-Methyliminodiacetic Acid (MIDA)

A recent innovation involves reacting lithium triisopropyl 2-pyridylborate with MIDA at elevated temperatures (55–130°C) in dimethyl sulfoxide (DMSO). This method circumvents the instability of 2-pyridylboronic acids by forming air-stable MIDA boronates, which are compatible with slow-release cross-coupling strategies . For example, treating the borate with MIDA at 130°C for 12 hours achieves a 79% yield of the corresponding MIDA boronate, as confirmed by ¹¹B NMR .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Temperature (°C) | Stability of Product |

|---|---|---|---|

| Lithiation-borylation | 70–85 | −78 to 25 | Moderate (sensitive to air) |

| MIDA transligation | 65–79 | 55–130 | High (air-stable) |

Physicochemical Properties

Spectroscopic Characterization

¹H NMR (CDCl₃, 300 MHz) displays resonances at δ 9.17 (d, J = 3 Hz, 1H), 8.71 (dt, J = 5,1 Hz, 1H), and 7.28 (ddd, J = 8,5,1 Hz, 1H), corresponding to the pyridyl protons. The ¹³C NMR spectrum (75 MHz, CDCl₃) shows peaks at δ 154.7 (C-B), 150.0 (C-N), and 120.6 (aromatic CH) .

Thermal and Air Stability

While the compound is stable under inert atmospheres, prolonged exposure to moisture or oxygen leads to hydrolysis, releasing pyridine and triisopropyl borate. Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, making it suitable for reactions below this threshold .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Lithium triisopropyl 2-pyridylborate reacts with aryl halides in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form biaryl structures. A notable example is its coupling with 4-bromoanisole, yielding 2-(4-methoxyphenyl)pyridine with 89% efficiency . This reaction is pivotal in synthesizing drug candidates such as kinase inhibitors.

Synthesis of Heterocyclic Frameworks

The reagent enables the construction of fused pyridine systems. For instance, coupling with 2-bromothiophene produces 2-(thiophen-2-yl)pyridine, a precursor to luminescent materials .

Table 2: Representative Cross-Coupling Reactions

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine | Pd(PPh₃)₄ | 89 |

| 2-Bromothiophene | 2-(Thiophen-2-yl)pyridine | PdCl₂(dppf) | 78 |

| 3-Bromopyridine | 2,3'-Bipyridine | Pd(OAc)₂/XPhos | 65 |

Mechanistic Insights

Transmetalation Dynamics

During Suzuki-Miyaura couplings, the borate transfers its pyridyl group to palladium via a four-membered transition state. Kinetic studies reveal that the rate-determining step involves dissociation of the triisopropyl borate group, facilitated by coordinating solvents like THF .

Role of Lithium Coordination

The lithium ion stabilizes the borate anion, reducing side reactions such as homo-coupling. Density functional theory (DFT) calculations indicate that Li⁺ coordination lowers the activation energy for transmetalation by 12 kcal/mol compared to sodium or potassium analogues .

Recent Advances and Future Directions

Slow-Release Cross-Coupling

Encapsulating the borate in MIDA boronates enables controlled release of the active boronic acid during reactions. This approach minimizes protodeborylation and improves yields in challenging couplings, such as those involving unactivated aryl chlorides .

Chiral Variants for Asymmetric Synthesis

Preliminary work has introduced chiral triisopropyl borates with 2-pyridyl groups modified by binaphthol substituents. These derivatives catalyze asymmetric aldol reactions with enantiomeric excess (ee) up to 82%, showcasing potential for pharmaceutical synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume